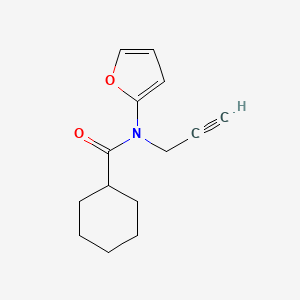
N-(Furan-2-yl)-N-(prop-2-yn-1-yl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
furanylcyclohexanecarboxamide , is a synthetic organic compound. Its chemical structure consists of a furan ring, a cyclohexane ring, and an amide functional group. The furan ring imparts aromaticity, while the amide group confers hydrogen bonding capability.
Méthodes De Préparation
a. Synthetic Routes
Several synthetic routes exist for the preparation of furanylcyclohexanecarboxamide. Here are two common methods:
-
Amide Formation from Furan and Propargylamine
- Furan reacts with propargylamine in the presence of a suitable base (such as sodium hydroxide or potassium carbonate) to form the amide.
- The reaction proceeds via nucleophilic attack of the furan oxygen on the propargyl carbon.
- The resulting product is furanylcyclohexanecarboxamide.
- !Reaction Scheme
-
Cyclohexanecarboxylic Acid Derivative Approach
- Starting with cyclohexanecarboxylic acid, the carboxylic acid group is activated (e.g., by converting it to an acid chloride or anhydride).
- The activated acid reacts with furan in the presence of a base or coupling agent (such as DCC or EDC) to form the amide.
- This method allows for the introduction of various substituents on the cyclohexane ring.
- !Reaction Scheme
b. Industrial Production
Industrial-scale production typically involves the second method due to its versatility and ease of scalability.
Analyse Des Réactions Chimiques
Furanylcyclohexanecarboxamide undergoes various chemical reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the furan ring yields the corresponding dihydrofuran derivative.
Substitution: The amide nitrogen can undergo nucleophilic substitution reactions.
Hydrolysis: Hydrolysis of the amide bond leads to cyclohexanecarboxylic acid and furan amine.
Common reagents and conditions depend on the specific reaction type.
Applications De Recherche Scientifique
Furanylcyclohexanecarboxamide finds applications in:
Medicinal Chemistry: It may serve as a scaffold for designing bioactive compounds.
Pesticide Development: Furan-containing compounds exhibit pesticidal properties.
Polymer Chemistry: Incorporation into polymers for specific properties.
Flavor and Fragrance Industry: Furan derivatives contribute to flavors and aromas.
Mécanisme D'action
The exact mechanism of action remains an active area of research. potential molecular targets include enzymes, receptors, or cellular pathways influenced by furanylcyclohexanecarboxamide.
Comparaison Avec Des Composés Similaires
Furanylcyclohexanecarboxamide stands out due to its furan-cyclohexane hybrid structure. Similar compounds include furan derivatives, amides, and cyclohexanecarboxamides.
Propriétés
Numéro CAS |
62187-51-3 |
|---|---|
Formule moléculaire |
C14H17NO2 |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
N-(furan-2-yl)-N-prop-2-ynylcyclohexanecarboxamide |
InChI |
InChI=1S/C14H17NO2/c1-2-10-15(13-9-6-11-17-13)14(16)12-7-4-3-5-8-12/h1,6,9,11-12H,3-5,7-8,10H2 |
Clé InChI |
HFJSZWFSWUAZPZ-UHFFFAOYSA-N |
SMILES canonique |
C#CCN(C1=CC=CO1)C(=O)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


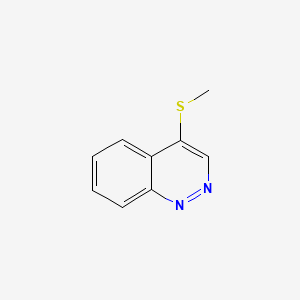
![Cobalt, [dihydrogen 3,7,12,17-tetramethyl-8,13-divinyl-2,18-porphinedipropionato(2-)]-](/img/structure/B12898299.png)
![2-{2-[(3-Amino-1-imino-1H-isoindol-6-yl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B12898313.png)
![2-[Bis(2-methoxyphenyl)phosphanyl]benzaldehyde](/img/structure/B12898319.png)
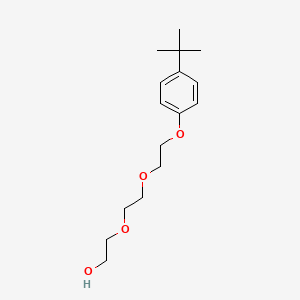

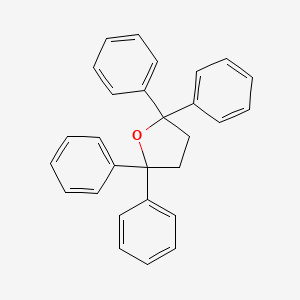

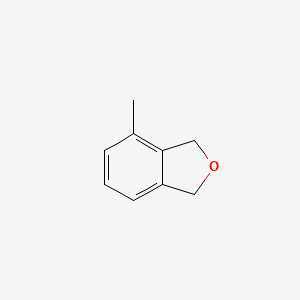
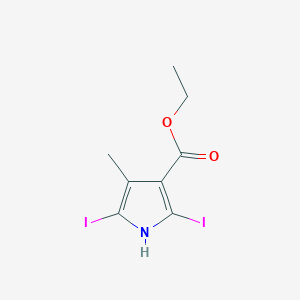
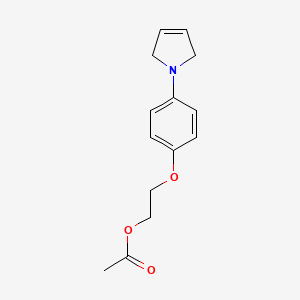
![5-Oxazolol, 4-[(3-bromo-4-hydroxyphenyl)methyl]-2-(trifluoromethyl)-](/img/structure/B12898372.png)
![1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12898382.png)
![Furo[3,4-d]pyrrolo[2,1-b]oxazole](/img/structure/B12898386.png)
